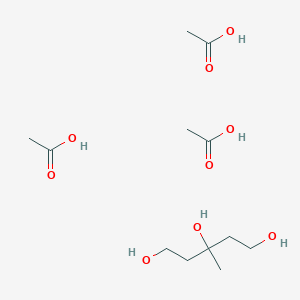

Acetic acid;3-methylpentane-1,3,5-triol

Description

Contextualization of Polyols in Contemporary Organic Chemistry

In organic chemistry, a polyol is an organic compound containing multiple hydroxyl (–OH) functional groups. wikipedia.orgcreative-proteomics.com Depending on the number of hydroxyl groups, they are classified as diols (two), triols (three), tetrols (four), and so on. wikipedia.orgcreative-proteomics.comchemeurope.com These compounds are fundamental building blocks in the synthesis of a wide array of more complex molecules and polymers. creative-proteomics.comfiveable.me

Low molecular weight polyols are extensively utilized in polymer chemistry as monomers, crosslinking agents, and chain extenders. wikipedia.orgtsrchem.com Their multiple reactive hydroxyl sites enable the formation of polymers such as polyurethanes, through reaction with isocyanates, and alkyd resins, through esterification with dicarboxylic acids. wikipedia.orgchemeurope.com Alkyd resins, for which polyols like glycerol, trimethylolpropane, and pentaerythritol (B129877) are common precursors, are foundational binders in many commercial coatings and paints. wikipedia.orgtsrchem.com The versatility of polyols extends to the production of polyesters, adhesives, sealants, and elastomers, making them indispensable in various industrial sectors. creative-proteomics.comchemeurope.comtsrchem.com

Molecular Architecture and Stereochemical Considerations of 3-Methylpentane-1,3,5-triol (B43031)

The molecular structure of 3-methylpentane-1,3,5-triol is defined by a five-carbon pentane (B18724) backbone. It features three hydroxyl groups located at the first, third, and fifth carbon positions, with a methyl group attached to the third carbon. The central carbon atom (C3) is tertiary and bonded to a methyl group, a hydroxyl group, and two identical hydroxyethyl (B10761427) groups (–CH2CH2OH). This symmetrical arrangement around the C3 carbon renders the molecule achiral, meaning it does not have a non-superimposable mirror image. ncats.io Consequently, it has no defined stereocenters. ncats.ioalfa-chemistry.com

Below are the key chemical and physical properties of 3-methylpentane-1,3,5-triol.

| Property | Value |

| Molecular Formula | C₆H₁₄O₃ ncats.ioalfa-chemistry.comlabsolu.ca |

| Molecular Weight | 134.17 g/mol alfa-chemistry.comlabsolu.ca |

| IUPAC Name | 3-methylpentane-1,3,5-triol alfa-chemistry.comjst.go.jp |

| CAS Number | 7564-64-9 chemicalbook.com |

| Density | 1.112 g/mL at 25 °C chemicalbook.comchemsrc.com |

| Boiling Point | 216 °C at 0.5 mm Hg chemicalbook.comchemsrc.com |

| Refractive Index | n20/D 1.475 chemicalbook.comchemsrc.com |

| Hydrogen Bond Donor Count | 3 alfa-chemistry.comguidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.comguidechem.com |

| Rotatable Bond Count | 4 guidechem.comguidechem.com |

Historical Development and Emerging Significance of 3-Methylpentane-1,3,5-triol in Chemical Synthesis and Advanced Materials

The synthesis of branched polyol chains, such as 1,3,5-triols, has historically presented a significant challenge in organic chemistry, primarily due to the difficulty in controlling the stereochemistry of multiple hydroxyl groups. Research has progressively shifted towards developing more efficient and highly selective synthetic methodologies.

3-Methylpentane-1,3,5-triol holds particular significance as a precursor in chemical synthesis. One of its notable applications is in the synthesis of Mevalonolactone (B1676541). chemicalbook.com Mevalonolactone is a key intermediate in the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic chemicals that includes steroids and essential vitamins. chemicalbook.com The ability to chemically synthesize this precursor highlights the importance of 3-methylpentane-1,3,5-triol in accessing biologically crucial molecules. Various synthetic routes have been established, with one documented pathway starting from Diethyl 1,3-acetonedicarboxylate. chemicalbook.com

While direct applications in advanced materials are not extensively documented, the trifunctional nature of 3-methylpentane-1,3,5-triol makes it a potential candidate for creating cross-linked polymers. As a triol, it can be used to form three-dimensional polymer networks, imparting rigidity and thermal stability to materials like polyesters and polyurethanes, analogous to the applications of the related compound 3-methylpentane-1,5-diol. google.com

Overview of Scholarly Research Trajectories for 3-Methylpentane-1,3,5-triol

Current and future research involving 3-methylpentane-1,3,5-triol and related structures is focused on several key areas. A primary trajectory continues to be the development of novel, highly stereoselective synthetic methods for producing complex polyols. Such advancements are critical for the total synthesis of complex natural products that feature polyol chains. juniperpublishers.com

Another significant area of research is in biocatalysis. Studies have shown that microorganisms from the Gluconobacter genus can perform enantiotopically selective oxidation of 3-methylpentane-1,3,5-triol. This process is used to produce (S)-mevalonolactone, demonstrating the compound's utility in asymmetric synthesis where specific stereoisomers of a target molecule are desired.

Furthermore, the broader class of triols is being investigated for potential pharmacological applications. For example, the synthesis of compounds like (3S, 4R)-5-Phenylpentane-1,3,4-triol, which shows protective activity against endoplasmic reticulum stress-dependent cell death, underscores the therapeutic potential of complex triol structures. juniperpublishers.com This suggests that derivatives of 3-methylpentane-1,3,5-triol could also be explored for biological activity, opening new avenues for scholarly investigation in medicinal chemistry.

Properties

CAS No. |

66470-78-8 |

|---|---|

Molecular Formula |

C12H26O9 |

Molecular Weight |

314.33 g/mol |

IUPAC Name |

acetic acid;3-methylpentane-1,3,5-triol |

InChI |

InChI=1S/C6H14O3.3C2H4O2/c1-6(9,2-4-7)3-5-8;3*1-2(3)4/h7-9H,2-5H2,1H3;3*1H3,(H,3,4) |

InChI Key |

PARPKKSKRBXOJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(CCO)(CCO)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpentane 1,3,5 Triol and Its Advanced Derivatives

Established Chemical Synthesis Pathways for 3-Methylpentane-1,3,5-triol (B43031)

The construction of the carbon skeleton and the introduction of the hydroxyl functionalities in 3-methylpentane-1,3,5-triol can be achieved through various established chemical routes. These methods often rely on the use of readily available starting materials and well-understood reaction mechanisms.

One of the key precursors for the synthesis of 3-methylpentane-1,3,5-triol is diethyl 1,3-acetonedicarboxylate, also known as diethyl 3-oxoglutarate. The synthetic approach involves the selective reduction of the ketone and ester functionalities to yield the desired triol.

A notable strategy involves the chemo-, regio-, or total reduction of dimethyl 3-oxoglutarate, a related precursor, to access 1,3,5-oxygenated derivatives in various oxidation states. researchgate.net A high-yielding reduction of the keto group can be accomplished using sodium borohydride, leading to dimethyl 3-hydroxyglutarate. researchgate.net For the complete reduction of all carbonyl groups to form a triol, a more potent reducing agent is required. The use of borane-dimethyl sulfide (B99878) (BMS) complex allows for the selective or total reduction of 3-oxygenated glutarate derivatives. researchgate.net This approach provides a versatile and accessible route to a family of 1,3,5-oxygenated synthons. researchgate.net

Table 1: Key Precursors and Reagents for the Synthesis of 3-Methylpentane-1,3,5-triol

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| Diethyl 1,3-acetonedicarboxylate | C9H14O5 | Starting material providing the carbon backbone. |

| Dimethyl 3-oxoglutarate | C7H10O5 | A related precursor for 1,3,5-oxygenated synthons. researchgate.net |

| Sodium borohydride | NaBH4 | Reducing agent for the selective reduction of the keto group. researchgate.net |

| Borane-dimethyl sulfide (BMS) | BH3·S(CH3)2 | Reducing agent for the total reduction of keto and ester groups. researchgate.net |

Alternative retrosynthetic analyses of 3-methylpentane-1,3,5-triol can unveil other potential synthetic routes. One such strategy could involve the hydroformylation of a suitable unsaturated alcohol followed by hydrogenation. For instance, a patented process describes the production of the related compound 3-methylpentane-1,5-diol. This process starts with the hydroformylation of 2-methylbut-1-en-4-ol using carbon monoxide and hydrogen in the presence of a rhodium carbonyl complex. The resulting intermediate, 2-hydroxy-4-methyltetrahydropyran, is then hydrogenated in the presence of a hydrogenation catalyst to yield 3-methylpentane-1,5-diol. google.com A similar strategy could potentially be adapted for the synthesis of 3-methylpentane-1,3,5-triol by starting with a different unsaturated precursor.

Another retrosynthetic approach could involve aldol-type reactions or Grignard additions to elaborate the carbon skeleton and introduce the hydroxyl groups in a stepwise manner. The specific choice of strategy would depend on the desired stereochemistry and the availability of starting materials.

Stereoselective and Enantioselective Synthesis of 3-Methylpentane-1,3,5-triol and Chiral Analogues

The development of stereoselective and enantioselective synthetic methods is crucial for accessing specific stereoisomers of 3-methylpentane-1,3,5-triol and its chiral analogues, which are often required for biological applications.

Biocatalysis offers a powerful tool for achieving high levels of stereoselectivity under mild reaction conditions. Enzymes and whole-cell systems can be employed to catalyze enantioselective transformations. For instance, microorganisms from the Gluconobacter genus have been shown to catalyze the enantiotopically selective oxidation of meso-diols. This approach has been utilized in the synthesis of chiral molecules. While a direct application to 3-methylpentane-1,3,5-triol is not explicitly detailed in the provided search results, the principle of using Gluconobacter species for the asymmetric oxidation of diols to produce chiral lactones is well-established. This methodology could potentially be adapted for the kinetic resolution of a racemic mixture of a diol precursor to 3-methylpentane-1,3,5-triol or for the asymmetric synthesis of a chiral intermediate.

Chemoenzymatic strategies combine the advantages of both chemical and biocatalytic methods to achieve efficient and selective syntheses of chiral compounds. These approaches often involve the use of enzymes for key stereoselective steps within a multi-step chemical synthesis.

The synthesis of chiral alcohols through the enzymatic reduction of prochiral ketones is a widely used chemoenzymatic method. nih.govresearchgate.net Various ketoreductases, often found in microorganisms, can reduce ketones to their corresponding secondary alcohols with high enantioselectivity. nih.gov This strategy could be applied to a precursor of 3-methylpentane-1,3,5-triol containing a ketone functionality to introduce a chiral center with a specific configuration. The cofactor required for these enzymatic reductions, such as NADPH, can be regenerated in situ using a secondary enzyme system, making the process more economically viable. nih.gov

Table 2: Biocatalytic and Chemoenzymatic Strategies for Chiral Synthesis

| Approach | Key Biocatalyst/Enzyme | Transformation | Potential Application for 3-Methylpentane-1,3,5-triol |

| Biocatalytic Asymmetric Oxidation | Gluconobacter species | Enantioselective oxidation of diols | Kinetic resolution of a diol precursor or synthesis of a chiral intermediate. |

| Chemoenzymatic Reduction | Ketoreductases | Asymmetric reduction of ketones to chiral alcohols. nih.gov | Introduction of a stereocenter in a ketone-containing precursor. |

Strategic Derivatization for Enhanced Functionality and Structural Diversity

The strategic derivatization of 3-methylpentane-1,3,5-triol can lead to the generation of a diverse range of advanced derivatives with enhanced functionalities. The three hydroxyl groups of the triol serve as versatile handles for a variety of chemical transformations.

Derivatization can be employed to modify the physicochemical properties of the molecule, such as its solubility, polarity, and volatility. For example, the hydroxyl groups can be converted to esters, ethers, or carbamates. The Williamson ether synthesis, for instance, could be used to introduce various alkyl or aryl groups at the hydroxyl positions. doubtnut.com

Furthermore, derivatization can be used to introduce new functional groups that can participate in further chemical reactions. For example, one or more of the hydroxyl groups could be oxidized to a carbonyl group, which could then be used as a handle for carbon-carbon bond-forming reactions. The selective protection of one or two of the hydroxyl groups would be a key step in achieving regioselective derivatization. The synthesis of analogues of 3-methylpentane-1,3,5-triol, such as (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, highlights the importance of creating structural diversity to explore biological activities. juniperpublishers.com

Regioselective Functionalization of Hydroxyl Groups

The differential reactivity of the primary and tertiary hydroxyl groups in 3-methylpentane-1,3,5-triol is the cornerstone of its regioselective functionalization. The primary alcohols at positions 1 and 5 are sterically more accessible and generally more reactive towards a wide range of reagents compared to the sterically hindered tertiary alcohol at position 3. This inherent difference allows for selective reactions, such as esterification, etherification, or silylation, at the primary positions while leaving the tertiary hydroxyl group untouched, often without the need for protecting group strategies.

Enzymatic catalysis, particularly with lipases, offers a powerful tool for achieving high regioselectivity. Lipases are known to be highly sensitive to steric hindrance around the reaction center. In the case of 3-methylpentane-1,3,5-triol, an enzymatic acylation would overwhelmingly favor the primary hydroxyl groups. For instance, using an acyl donor like vinyl acetate (B1210297) in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB) would be expected to yield the 1-monoacylated and 1,5-diacylated products with high selectivity. The enzymatic synthesis of chiral tertiary alcohols is a significant challenge, but enzymes like cytochrome P450s are known to catalyze hydroxylations to form tertiary alcohols. rsc.org

Conversely, functionalizing the tertiary alcohol often requires more forcing conditions or specific catalytic systems designed to overcome steric hindrance. youtube.com Transesterification catalyzed by specific metal complexes or the use of highly reactive acylating agents in the presence of a non-nucleophilic base could potentially favor the tertiary position, especially if the primary alcohols are protected.

| Functionalization Method | Target Hydroxyl Group(s) | Typical Reagents | Expected Outcome |

| Chemical Acylation (Standard Conditions) | Primary (C1, C5) | Acyl chloride, Pyridine | Selective formation of mono- and di-esters at the primary positions. |

| Enzymatic Acylation | Primary (C1, C5) | Vinyl acetate, Lipase (e.g., CALB) | High regioselectivity for the primary hydroxyls, yielding mono- or di-esters. |

| Silylation | Primary (C1, C5) | TBDMSCl, Imidazole | Preferential protection of the less sterically hindered primary alcohols. |

| Forced Tertiary Acylation | Tertiary (C3) | Acetic anhydride, Sc(OTf)₃ | Potential for acylation at the tertiary position, often requiring catalysis and protected primary hydroxyls. |

Synthesis of Mevalonolactone (B1676541) from 3-Methylpentane-1,3,5-triol

3-Methylpentane-1,3,5-triol serves as a key synthetic precursor for mevalonolactone, a biologically significant molecule that is a precursor in the mevalonate (B85504) pathway for isoprenoid and steroid biosynthesis. chemicalbook.com The transformation of the triol into mevalonolactone is a multi-step process that hinges on the selective oxidation of the two primary alcohol groups.

The synthetic pathway involves two key stages:

Selective Oxidation: The primary hydroxyl groups at the C1 and C5 positions of 3-methylpentane-1,3,5-triol must be oxidized to carboxylic acids to form the intermediate, 3-hydroxy-3-methylglutaric acid (or 3-hydroxy-3-methylpentane-1,5-dioic acid). This can be achieved using various oxidizing agents, with chemoenzymatic methods offering high selectivity. Specific microorganisms are capable of catalyzing the enantiotopically selective oxidation of the triol to produce the desired stereoisomer of the subsequent lactone.

Lactonization: The resulting diacid intermediate undergoes an intramolecular esterification (lactonization) to form the stable six-membered ring of mevalonolactone. This cyclization reaction is typically acid-catalyzed and results in the elimination of a water molecule.

| Reaction Step | Transformation | Key Reagents/Catalysts | Intermediate/Product |

| Step 1 | Selective Oxidation of Primary Alcohols | Oxidizing agent (e.g., KMnO₄, PCC) or Biocatalyst (e.g., Gluconobacter sp.) | 3-hydroxy-3-methylglutaric acid |

| Step 2 | Intramolecular Esterification (Lactonization) | Acid catalyst (e.g., H₂SO₄), Heat | Mevalonolactone |

Preparation of Complex Polyol Architectures

Polyols are fundamental building blocks in polymer science, used to create a vast range of materials, including polyesters and polyurethanes. The structure of the polyol monomer, such as its functionality (number of hydroxyl groups) and backbone, directly influences the properties of the resulting polymer. 3-Methylpentane-1,3,5-triol, with its three hydroxyl groups, is a valuable monomer for creating branched or cross-linked polymer networks.

When used in polymerization reactions, such as with diisocyanates to form polyurethanes or with diacids to form polyesters, the tri-functionality of 3-methylpentane-1,3,5-triol allows it to act as a cross-linking agent. While a diol would lead to linear polymer chains, a triol introduces branch points. These branch points connect multiple polymer chains, leading to the formation of a three-dimensional network structure. This cross-linking significantly impacts the material's properties, generally increasing its rigidity, thermal stability, and solvent resistance.

The synthesis of these complex architectures involves controlling the stoichiometry of the monomers. A higher ratio of the triol to the difunctional monomer will result in a higher cross-link density and, consequently, a more rigid material. This ability to tailor material properties makes 3-methylpentane-1,3,5-triol a versatile building block for advanced materials. Bio-based polyols derived from sources like lignin (B12514952) or fatty acids are also being explored to create novel macromolecular architectures for sustainable polymers. rsc.org

Advanced Reaction Mechanisms and Chemical Transformations Involving 3 Methylpentane 1,3,5 Triol

Selective Oxidation Reactions and Carbonyl Formation

Oxidation of polyols can lead to a variety of carbonyl compounds, with the product distribution heavily dependent on the reaction conditions and the structure of the alcohol. The presence of three distinct types of hydroxyl groups in 3-methylpentane-1,3,5-triol (B43031) allows for a nuanced investigation of selective oxidation.

The oxidation of alcohols is a classic transformation that distinguishes between primary, secondary, and tertiary alcohols. libretexts.org Using a strong oxidizing agent like acidified potassium dichromate(VI) (K₂Cr₂O₇/H⁺), the different alcohol groups within 3-methylpentane-1,3,5-triol exhibit distinct reactivities. savemyexams.comrsc.org

Primary Alcohols (-CH₂OH): The two primary alcohol groups at positions 1 and 5 are the most susceptible to oxidation. chemguide.co.uk This is because they have two hydrogen atoms on the carbinol carbon (the carbon bonded to the -OH group), facilitating oxidation. libretexts.org Initially, they can be oxidized to aldehydes. savemyexams.com If the reaction conditions are not carefully controlled (e.g., by distilling the aldehyde as it forms), further oxidation to carboxylic acids will occur. chemguide.co.uk

Secondary Alcohols (>CHOH): There are no secondary alcohol groups in the 3-methylpentane-1,3,5-triol molecule. The carbon at position 3 is a tertiary carbinol center.

Tertiary Alcohols (>C-OH): The tertiary alcohol at position 3 is resistant to oxidation under these conditions. savemyexams.comchemguide.co.uk Oxidation requires the presence of a hydrogen atom on the carbinol carbon, which tertiary alcohols lack. libretexts.org Therefore, the C-C bond would need to be cleaved for a reaction to occur, which requires much harsher conditions.

During the reaction with acidified dichromate, the orange color of the dichromate(VI) ions (Cr₂O₇²⁻) turns green as they are reduced to chromium(III) ions (Cr³⁺), indicating that an oxidation has taken place. savemyexams.com For 3-methylpentane-1,3,5-triol, this color change would signify the oxidation of the primary alcohol groups.

| Hydroxyl Group Position | Alcohol Type | Relative Reactivity | Initial Oxidation Product | Final Oxidation Product (under forcing conditions) |

|---|---|---|---|---|

| C1 | Primary | High | Aldehyde | Carboxylic Acid |

| C5 | Primary | High | Aldehyde | Carboxylic Acid |

| C3 | Tertiary | Very Low / Inert | No Reaction | No Reaction |

While the oxidation of the O-H bond is more common for alcohols, the direct oxidation of a C-H bond to a C-X (where X is O, N, halogen, etc.) bond represents a more advanced and powerful synthetic strategy. rsc.org The selective activation of a specific C-H bond in a molecule like 3-methylpentane-1,3,5-triol is challenging due to the ubiquity of C-H bonds. rsc.org

One established method for activating C(sp³)–H bonds involves intramolecular hydrogen abstraction by a reactive heteroatom radical, often generated via thermolysis or photolysis. rsc.org For polyols, more sophisticated catalytic systems are typically required. For instance, palladium-based catalysts have been shown to perform regio- and chemoselective oxidation of unprotected polyols under mild conditions. nih.gov

The mechanism for such a catalytic oxidation often involves:

Ligand Exchange: The alcohol coordinates to the metal center, displacing another ligand. stanford.edu

Deprotonation: A base removes the proton from the coordinated hydroxyl group to form a metal alkoxide intermediate.

β-Hydride Elimination: This is often the product-determining step. A C-H bond on the carbon adjacent to the oxygen (the carbinol carbon) is broken, and the hydrogen is transferred to the metal, forming a metal-hydride species and the carbonyl product. nih.gov

In 3-methylpentane-1,3,5-triol, selective C-H oxidation would preferentially occur at the primary carbinol carbons (C1 and C5) due to less steric hindrance compared to the tertiary center. Specialized catalysts can differentiate between primary and other alcohol types, often showing a preference for oxidizing primary alcohols. nih.gov

Mechanistic Studies of Esterification and Transesterification

Esterification is a key reaction for modifying the properties of polyols. The presence of multiple hydroxyl groups in 3-methylpentane-1,3,5-triol raises questions of regioselectivity—which hydroxyl group reacts first.

Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically through reaction with an acid chloride or anhydride. In polyols, the regioselectivity of acylation is primarily governed by steric and electronic factors.

Steric Hindrance: The primary hydroxyl groups at C1 and C5 are the most sterically accessible and therefore react the fastest. The tertiary hydroxyl group at C3 is the most sterically hindered due to the presence of the methyl group and the carbon chain, making it the least reactive.

Kinetics: The reaction rate will follow the order of hydroxyl group reactivity: primary > secondary > tertiary. For 3-methylpentane-1,3,5-triol, acylation will occur preferentially and most rapidly at the C1 and C5 positions. Mono-acylation at one of these primary sites would be the expected product when using a limited amount of the acylating agent.

Studies on other polyols have shown that regioselective acylation can be achieved with high yields under mild conditions. nih.govacs.org The inherent structure of the polyol and its specific interactions with catalysts or reagents are key to controlling the outcome. nih.govacs.org

A variety of catalytic systems can be employed to control ester bond formation in polyols, enhancing both efficiency and selectivity.

Acid Catalysts: Brønsted acids (like sulfuric acid) and Lewis acids are commonly used to catalyze esterification. researchgate.net Lewis acids, for example, activate the carbonyl group of the acylating agent, making it more electrophilic and susceptible to nucleophilic attack by the alcohol's hydroxyl group.

Organocatalysts: Systems like 4-(dimethylamino)pyridine (DMAP) are highly effective for acylation reactions. mdpi.com Chiral phosphoric acids have also been utilized for catalyst-controlled regioselective reactions in polyols, demonstrating the ability to direct functionalization to specific hydroxyl groups. nih.govchemrxiv.org

Enzyme Catalysis: Enzymes, particularly lipases, offer exceptional selectivity under mild conditions. They can often distinguish between different hydroxyl groups in a polyol, leading to highly specific esterification products. This biocatalytic approach is a cornerstone of green chemistry for producing polyesters. nih.gov

Metal Catalysts: Organometallic compounds, such as those based on tin, are well-established catalysts for the ring-opening polymerization of lactones to form polyesters, where a polyol can act as an initiator. mdpi.com Double metal cyanide (DMC) catalysts are also effective heterogeneous options. mdpi.com

| Catalyst Type | Examples | Mechanism/Advantages | Selectivity Control |

|---|---|---|---|

| Acid Catalysts | H₂SO₄, Al³⁺ salts | Activates the carbonyl group, increasing electrophilicity. researchgate.net | Generally low; primarily follows inherent reactivity (Primary > Secondary > Tertiary). |

| Organocatalysts | DMAP, Chiral Phosphoric Acids | Acts as a nucleophilic catalyst or directs reaction through specific interactions. nih.govchemrxiv.org | Can provide high regioselectivity, sometimes overriding inherent reactivity. nih.gov |

| Enzymes | Lipases (e.g., Novozym 435) | Forms an enzyme-substrate complex, offering high chemo-, regio-, and stereoselectivity. nih.gov | Excellent; can often target a single hydroxyl group. |

| Metal Catalysts | Stannous Octoate, DMC | Coordination-insertion mechanism for polymerizations; Lewis acidity for esterification. mdpi.com | Good control, especially in polymerization reactions. |

Coordination Chemistry and Metal-Organic Framework Formation

Polyols, with their multiple hydroxyl groups, can act as ligands, donating lone pairs of electrons from their oxygen atoms to coordinate with metal centers. libretexts.org This ability allows them to participate in the formation of coordination polymers, a class of materials that includes Metal-Organic Frameworks (MOFs). wikipedia.org

MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). nih.gov The structure of the organic linker is crucial in determining the topology and properties of the resulting framework.

While poly-carboxylate linkers are most common in MOF synthesis, polyols like 3-methylpentane-1,3,5-triol can also serve as building blocks. The hydroxyl groups can coordinate directly to metal centers or be functionalized to carry other coordinating groups. The flexibility of the aliphatic backbone of 3-methylpentane-1,3,5-triol, combined with its multiple coordination sites, could lead to the formation of flexible and dynamic framework structures. The specific coordination mode (e.g., monodentate, bidentate bridging) would depend on the metal ion's coordination preference and the reaction conditions. The use of aliphatic ligands is a known strategy for potentially improving the adsorption characteristics of porous MOFs. mdpi.com

3-Methylpentane-1,3,5-triol as a Polyol Ligand in Transition Metal Complexes (e.g., Manganese Coordination Polymers)

Polyols, organic compounds containing multiple hydroxyl groups, are well-established as versatile ligands in coordination chemistry. The hydroxyl groups can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes. In principle, 3-methylpentane-1,3,5-triol, with its three hydroxyl groups, has the potential to act as a polydentate ligand, binding to one or more metal centers.

In the context of transition metal complexes, particularly with manganese, the hydroxyl groups of a polyol ligand can coordinate in various modes. They can act as terminal ligands, where one hydroxyl group binds to a single metal ion, or as bridging ligands, where a single hydroxyl group coordinates to two or more metal ions, leading to the formation of polynuclear complexes or coordination polymers. The flexible carbon backbone of 3-methylpentane-1,3,5-triol could allow for different chelation modes, potentially forming five- or six-membered chelate rings with a metal center, which are generally stable.

However, a thorough search of scientific databases does not yield specific examples of manganese coordination polymers or other transition metal complexes where 3-methylpentane-1,3,5-triol is explicitly used as a ligand. Research in the field of manganese coordination polymers has extensively explored a variety of other organic ligands, including carboxylates, nitrogen-containing heterocycles, and other polyols, leading to a rich diversity of structures with interesting magnetic and catalytic properties. The principles governing the self-assembly of these structures would theoretically apply to complexes of 3-methylpentane-1,3,5-triol, but experimental data is not available.

Investigation of Exchange Interactions and Magnetic Properties in Triol-Based Coordination Structures

The magnetic properties of coordination complexes are dictated by the nature of the metal ions and the way they are linked by bridging ligands. In polynuclear manganese complexes, the magnetic interactions between the manganese centers, known as exchange interactions, can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins). The nature and magnitude of this magnetic coupling are highly dependent on the geometry of the bridging pathway, including bond lengths and angles.

For instance, the bond angle of a Mn-O-Mn bridge is a key determinant of the exchange interaction. Generally, smaller angles tend to favor ferromagnetic coupling, while larger angles often lead to antiferromagnetic coupling. Without experimentally determined crystal structures of 3-methylpentane-1,3,5-triol-based manganese complexes, any discussion of their magnetic properties remains speculative. Extensive research has been conducted on the magnetic properties of manganese complexes with other polyol and bridging ligands, revealing a wide range of interesting magnetic phenomena, but this cannot be directly extrapolated to the specific case of 3-methylpentane-1,3,5-triol.

Other Significant Organic Transformations

Nucleophilic Substitution and Elimination Reactions in Triol Derivatives

The hydroxyl groups of 3-methylpentane-1,3,5-triol are functional groups that can undergo a variety of organic transformations. To make them amenable to nucleophilic substitution, the hydroxyl groups, which are poor leaving groups, would first need to be converted into better leaving groups. This can be achieved by protonation in the presence of a strong acid or by conversion to other functional groups such as tosylates, mesylates, or halides.

Once converted, these derivatives of 3-methylpentane-1,3,5-triol could, in principle, undergo nucleophilic substitution reactions (S N 1 or S N 2) with a variety of nucleophiles. The outcome of such reactions would depend on the structure of the substrate (primary vs. tertiary alcohol derivatives), the nature of the nucleophile, the leaving group, and the reaction conditions.

Elimination reactions (E1 or E2) could also be envisioned for derivatives of 3-methylpentane-1,3,5-triol, leading to the formation of alkenes. The regioselectivity of such reactions would be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, specific studies detailing these nucleophilic substitution and elimination reactions for derivatives of 3-methylpentane-1,3,5-triol are not readily found in the chemical literature.

Cyclization and Rearrangement Reactions

The presence of multiple hydroxyl groups in 3-methylpentane-1,3,5-triol suggests the possibility of intramolecular reactions, such as cyclization, to form cyclic ethers. For example, under acidic conditions, one hydroxyl group could be protonated to form a good leaving group (water), which could then be displaced by another hydroxyl group within the same molecule acting as a nucleophile. The feasibility and outcome of such a reaction would depend on the ring size of the resulting cyclic ether, with five- and six-membered rings being thermodynamically favored.

Rearrangement reactions, such as pinacol-type rearrangements, are also a possibility for polyol compounds under certain conditions. These reactions typically involve the migration of an alkyl or aryl group in a carbocation intermediate, leading to a structural rearrangement. For 3-methylpentane-1,3,5-triol, the formation of a carbocation at one of the hydroxyl-bearing carbons could potentially trigger such a rearrangement. Again, while these are plausible reaction pathways based on general organic chemistry principles, specific documented examples of cyclization and rearrangement reactions of 3-methylpentane-1,3,5-triol are not available in the surveyed literature.

State of the Art Spectroscopic Characterization of 3 Methylpentane 1,3,5 Triol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-methylpentane-1,3,5-triol (B43031). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon backbone and the chemical environment of each proton.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for structural elucidation. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

For 3-methylpentane-1,3,5-triol, five distinct carbon signals and five distinct proton environments (excluding the hydroxyl protons) are predicted. The chemical shifts are heavily influenced by the electronegative oxygen atoms of the hydroxyl groups, which deshield adjacent carbons and protons, causing them to resonate at higher chemical shifts (downfield) compared to a simple alkane. docbrown.infodocbrown.info

Predicted ¹H NMR Data for 3-Methylpentane-1,3,5-triol Predicted for a solution in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integral |

|---|---|---|---|---|

| CH₃ (C6) | 1.15 | Singlet (s) | - | 3H |

| CH₂ (C2) | 1.75 | Triplet (t) | ~6.5 | 2H |

| CH₂ (C4) | 1.85 | Triplet (t) | ~6.0 | 2H |

| CH₂ (C1) | 3.70 | Triplet (t) | ~6.5 | 2H |

| CH₂ (C5) | 3.80 | Triplet (t) | ~6.0 | 2H |

| OH (x3) | Variable (Broad) | Singlet (s) | - | 3H |

Predicted ¹³C NMR Data for 3-Methylpentane-1,3,5-triol Predicted for a solution in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (C6) | 25-30 |

| CH₂ (C2) | 45-50 |

| CH₂ (C4) | 42-47 |

| CH₂ (C1) | 60-65 |

| CH₂ (C5) | 58-63 |

| C-OH (C3) | 70-75 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made from 1D spectra and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 3-methylpentane-1,3,5-triol, COSY would show correlations between the protons on C1 and C2, and between the protons on C4 and C5, confirming the connectivity of the ethyl chains attached to the central quaternary carbon. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the proton signal at ~3.70 ppm is attached to the carbon at ~62 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. HMBC is crucial for identifying connectivity across quaternary centers. In this case, it would show correlations from the methyl (C6) protons to the central carbon (C3) and to the methylene (B1212753) carbons C2 and C4, confirming the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. While 3-methylpentane-1,3,5-triol is achiral and has conformational flexibility, NOESY could provide insights into the preferred spatial arrangement of the different methylene and methyl groups.

Application of Solid-State NMR for Material Characterization

Solid-state NMR (ssNMR) is a powerful technique for analyzing materials in their native solid state, providing information on molecular structure, conformation, and dynamics without the need for dissolution. wikipedia.orgemory.edu While solution NMR averages out anisotropic interactions through rapid molecular tumbling, ssNMR spectra are influenced by these orientation-dependent interactions, offering deeper structural insights. nih.gov

For 3-methylpentane-1,3,5-triol, which may exist as a crystalline solid or a viscous liquid, ssNMR could be used to:

Characterize Polymorphism: Identify different crystalline forms (polymorphs) of the compound, as each would give a unique ssNMR spectrum.

Study Intermolecular Interactions: Analyze intermolecular hydrogen bonding between the hydroxyl groups, which dictates the packing structure in the solid state.

Probe Molecular Dynamics: Investigate the motion of the methyl group or the flexible ethyl chains within the crystal lattice. emory.edu

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of ¹³C nuclei and to obtain high-resolution spectra from a solid powder sample. wikipedia.org

Vibrational Spectroscopy for Functional Group Analysis and Conformational Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing a unique "molecular fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. universallab.org The spectrum of 3-methylpentane-1,3,5-triol would be dominated by features characteristic of its alcohol and alkane moieties. researchgate.net

Characteristic FTIR Absorption Bands for 3-Methylpentane-1,3,5-triol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretching (Hydrogen-bonded) | 3200-3500 | Strong, Broad |

| C-H Stretching (sp³ CH₂, CH₃) | 2850-3000 | Strong |

| C-H Bending (CH₂, CH₃) | 1370-1470 | Medium |

| C-O Stretching (Alcohol) | 1000-1260 | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment (like O-H and C-O stretching), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability. mdpi.com

For 3-methylpentane-1,3,5-triol, the Raman spectrum would be particularly useful for observing the carbon backbone vibrations.

Characteristic Raman Shifts for 3-Methylpentane-1,3,5-triol

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretching | ~3200-3400 | Weak |

| C-H Stretching (sp³ CH₂, CH₃) | 2850-3000 | Strong |

| C-H Bending (CH₂, CH₃) | 1370-1470 | Medium |

| C-C Stretching (Backbone) | 800-1200 | Medium-Strong |

| C-O Stretching | 1000-1200 | Medium |

Key features in the Raman spectrum would include strong signals in the C-H stretching region (2850-3000 cm⁻¹) and distinct signals for C-C bond stretching, which are often weak in FTIR spectra. physicsopenlab.orgresearchgate.net The O-H stretching band, which is very strong in FTIR, is typically weak in Raman spectra of alcohols. msu.ru This complementary nature makes the combined use of FTIR and Raman spectroscopy a powerful approach for comprehensive functional group analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of molecules by measuring their mass-to-charge ratio (m/z). It provides critical information regarding molecular weight and the fragmentation patterns of compounds, which aids in their identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a robust tool for analyzing volatile and semi-volatile compounds. jmchemsci.com For polyols like 3-methylpentane-1,3,5-triol, derivatization is often employed to increase volatility and improve chromatographic separation. creative-proteomics.com The GC component separates the analyte from impurities, allowing for a stringent purity assessment, while the MS component provides a mass spectrum that serves as a chemical fingerprint for identification. lecronchem.comnih.gov

The mass spectrum of 3-methylpentane-1,3,5-triol is characterized by the molecular ion peak ([M]+) and a series of fragment ions resulting from predictable cleavage patterns. The fragmentation of polyols in GC-MS is typically initiated by the ionization of a lone pair of electrons on an oxygen atom. Common fragmentation pathways include the loss of water (H₂O), cleavage of carbon-carbon bonds adjacent to the hydroxyl groups (α-cleavage), and other rearrangements.

| m/z | Postulated Ion Fragment | Formula | Fragmentation Pathway |

|---|---|---|---|

| 117 | [M-OH]⁺ | C₆H₁₃O₂ | Loss of a hydroxyl radical |

| 116 | [M-H₂O]⁺ | C₆H₁₂O₂ | Dehydration (loss of water) |

| 101 | [M-CH₂OH]⁺ | C₅H₁₁O₂ | Cleavage of C4-C5 bond with loss of hydroxymethyl radical |

| 89 | [M-C₂H₅O]⁺ | C₄H₉O₂ | Cleavage of C3-C4 bond |

| 73 | [C₃H₅O₂]⁺ | C₃H₅O₂ | Cleavage of C2-C3 bond |

| 45 | [C₂H₅O]⁺ | C₂H₅O | Fragment containing C1 and C2 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high accuracy (typically within 5 ppm). measurlabs.comacs.org This precision allows for the unambiguous determination of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. pnnl.gov For 3-methylpentane-1,3,5-triol (C₆H₁₄O₃), the monoisotopic mass is 134.094294304 Da. guidechem.com

HRMS analysis is crucial for confirming the identity of novel compounds or verifying the structure of synthesized molecules. measurlabs.comutmb.edu The exact mass measurement provided by HRMS eliminates ambiguity and provides a high degree of confidence in the molecular formula. The technique can detect various ionic species, including protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and other common adducts, each with a distinct and predictable exact mass. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₆H₁₅O₃⁺ | 135.10158 |

| [M+Na]⁺ | C₆H₁₄O₃Na⁺ | 157.08352 |

| [M+K]⁺ | C₆H₁₄O₃K⁺ | 173.05746 |

| [M+NH₄]⁺ | C₆H₁₈NO₃⁺ | 152.12812 |

| [M-H]⁻ | C₆H₁₃O₃⁻ | 133.08702 |

| [M+HCOO]⁻ | C₇H₁₅O₅⁻ | 179.09250 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. lecronchem.comnih.gov Furthermore, it elucidates the supramolecular structure, showing how molecules pack together in the crystal lattice and detailing intermolecular interactions such as hydrogen bonding.

For a polyol like 3-methylpentane-1,3,5-triol, the three hydroxyl groups are expected to be major contributors to the crystal packing through an extensive network of hydrogen bonds. This hydrogen-bonding network would significantly influence the compound's physical properties, including its melting point and solubility.

A review of the current scientific literature and crystallographic databases indicates that the crystal structure of 3-methylpentane-1,3,5-triol has not yet been reported. Should a suitable single crystal of this compound or one of its derivatives be grown and analyzed, X-ray crystallography would provide invaluable insights into its solid-state conformation and intermolecular assembly. The resulting data would be a critical benchmark for computational models and for understanding the structure-property relationships of this and related triols.

Computational Chemistry and Theoretical Investigations of 3 Methylpentane 1,3,5 Triol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density, offering a balance between accuracy and computational cost. researchgate.net For 3-methylpentane-1,3,5-triol (B43031), DFT calculations can elucidate the distribution of electrons in its ground state, identifying regions of high and low electron density, which are crucial for predicting reactivity.

DFT studies would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. Time-Dependent DFT (TD-DFT) can be further employed to investigate the molecule's excited states, predicting its UV-Visible absorption spectra.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-Methylpentane-1,3,5-triol (Note: These values are illustrative examples of what a DFT study at the B3LYP/6-311++G(d,p) level of theory might produce and are not derived from published experimental or computational work.)

| Property | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | -500.12345 |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | +1.54 |

| HOMO-LUMO Gap (eV) | 8.75 |

| Dipole Moment (Debye) | 2.85 |

| First Excitation Energy (nm, TD-DFT) | 195 |

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental parameters. aip.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular properties, including thermochemical data. acs.org

For 3-methylpentane-1,3,5-triol, ab initio calculations can be used to determine key thermodynamic quantities. By calculating the vibrational frequencies of the molecule, one can derive properties such as the enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cv). These values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Table 2: Hypothetical Ab Initio Calculated Thermochemical Properties of 3-Methylpentane-1,3,5-triol at 298.15 K (Note: These values are illustrative examples and are not from published literature.)

| Property | Calculated Value |

|---|---|

| Enthalpy of Formation (kJ/mol) | -750.5 |

| Standard Entropy (J/mol·K) | 420.8 |

| Heat Capacity, Cv (J/mol·K) | 215.3 |

| Zero-point vibrational energy (kJ/mol) | 510.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like 3-methylpentane-1,3,5-triol, which has four rotatable bonds, MD simulations are invaluable for exploring its conformational space. guidechem.com

An MD simulation models the movement of atoms by solving Newton's equations of motion. By simulating the molecule in a solvent, such as water, these simulations can reveal the most stable conformations and the energy barriers between them. rsc.orgscilit.com A key aspect for a triol is the study of intramolecular and intermolecular hydrogen bonds. mdpi.com MD simulations can quantify the lifetime and geometry of hydrogen bonds between the hydroxyl groups of the molecule and with surrounding solvent molecules, which significantly influences its physical properties like solubility and boiling point. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Experimental Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can predict the chemical shifts of ¹H and ¹³C nuclei with high accuracy. mdpi.comidc-online.com

These predictions are typically made using DFT methods, where the magnetic shielding of each nucleus is calculated. By comparing the calculated shielding of the target molecule's nuclei to that of a reference compound (e.g., tetramethylsilane, TMS), the chemical shifts can be predicted. rsc.org Discrepancies between predicted and experimental shifts can often be resolved by considering different molecular conformations and solvent effects. Similarly, the calculation of vibrational frequencies can predict the positions of key peaks in an infrared (IR) spectrum.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 3-Methylpentane-1,3,5-triol (Note: Predicted values are illustrative of a DFT/GIAO calculation. Experimental values are hypothetical for validation purposes.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C1 | 60.5 | 61.2 |

| C2 | 48.1 | 47.5 |

| C3 | 73.4 | 72.9 |

| C4 | 49.3 | 48.8 |

| C5 | 59.8 | 60.3 |

| C-Methyl | 27.2 | 26.8 |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods are instrumental in exploring the mechanisms of chemical reactions, providing details that are often difficult or impossible to observe experimentally. researchgate.net For reactions involving 3-methylpentane-1,3,5-triol, such as esterification, oxidation, or dehydration, computational chemistry can be used to map out the entire reaction pathway. csueastbay.edulibretexts.org

This involves locating the structures of reactants, products, and any intermediates, as well as the transition state (TS) that connects them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This allows for a quantitative understanding of reaction kinetics and can help explain why certain products are favored over others (selectivity). researchgate.net

Applications and Advanced Materials Science Derived from 3 Methylpentane 1,3,5 Triol

Polymer Chemistry and Polyurethane Synthesis

The presence of three hydroxyl groups allows 3-methylpentane-1,3,5-triol (B43031) to act as a valuable monomer in polymerization reactions, particularly in the synthesis of cross-linked and branched polymers such as polyurethanes and energetic polymers.

3-Methylpentane-1,3,5-triol as a Crosslinking Agent or Building Block in Polymer Architectures

In polymer chemistry, triols are fundamental for creating three-dimensional network structures. When incorporated into polyurethane synthesis, 3-methylpentane-1,3,5-triol serves as a crosslinking agent. During the polyaddition reaction between polyols and diisocyanates, the triol introduces a junction point, connecting multiple polymer chains. This crosslinking is crucial for transforming liquid prepolymers into a solid, elastomeric, or rigid thermoset material.

The degree of crosslinking, which can be controlled by the concentration of the triol, significantly influences the final properties of the polyurethane. nih.govnih.gov Higher concentrations of 3-methylpentane-1,3,5-triol lead to a higher crosslink density, resulting in materials with increased rigidity, hardness, and thermal stability. researchgate.net Conversely, lower concentrations yield more flexible and elastomeric polymers. This tunability allows for the formulation of polyurethanes tailored for specific applications, from soft foams and elastomers to rigid plastics and durable coatings. acs.org The aliphatic nature of the triol imparts flexibility to the polymer backbone, which can enhance certain mechanical properties compared to more rigid aromatic crosslinkers.

Table 1: Effect of Triol Crosslinker on Polyurethane Properties

| Property | Low Triol Concentration | High Triol Concentration |

|---|---|---|

| Crosslink Density | Low | High |

| Hardness | Lower | Higher |

| Tensile Modulus | Lower nih.gov | Higher nih.gov |

| Flexibility | Higher | Lower (more rigid) |

| Glass Transition Temp. (Tg) | Lower | Higher researchgate.net |

| Solvent Swelling | High | Low |

Synthesis and Characterization of Novel Polyols and Derived Polymers (e.g., Glycidyl Azide Polymers)

3-Methylpentane-1,3,5-triol is an effective initiator for the synthesis of specialized polymers, most notably Glycidyl Azide Polymer (GAP). mod.gov.rsresearchgate.netsemanticscholar.org GAP is a high-energy polymer used as a binder and plasticizer in propellants and explosives due to the high positive heat of formation of the azide group. iisc.ac.in

The synthesis is typically a two-step process:

Polymerization: The process begins with the cationic ring-opening polymerization of epichlorohydrin (ECH). mod.gov.rs 3-Methylpentane-1,3,5-triol acts as a tri-functional initiator, and in the presence of a catalyst like boron trifluoride etherate (BF₃·OEt₂), ECH monomers add to the hydroxyl groups, forming a branched poly(epichlorohydrin) (PECH) triol. researchgate.net The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.

Azidation: The chlorine atoms on the PECH backbone are subsequently replaced by azide groups through a nucleophilic substitution reaction with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). mod.gov.rs This step converts the inert PECH into the energetic GAP.

The resulting GAP-triol possesses a branched structure with hydroxyl terminals, which can be further cross-linked (cured) with diisocyanates to form a stable, energetic polymer network.

Table 2: Spectroscopic Characterization of GAP Synthesis

| Analysis Method | Precursor (PECH) | Final Product (GAP) | Key Observations |

|---|---|---|---|

| FTIR (cm⁻¹) | ~3460 (O-H stretch)~1120 (C-O-C stretch)~740 (C-Cl stretch) mod.gov.rs | ~3460 (O-H stretch)~2100 (N₃ stretch, strong)~1120 (C-O-C stretch) mod.gov.rs | Appearance of a strong azide peak at ~2100 cm⁻¹ and disappearance of the C-Cl peak confirm successful azidation. mod.gov.rs |

Advanced Magnetic Materials and Coordination Polymers

Structure-Property Relationships in Polyol-Based Magnetic Assemblies

A comprehensive search of scientific and patent literature did not yield specific information regarding the use of 3-methylpentane-1,3,5-triol or similar simple aliphatic triols as ligands in the design and fabrication of single-chain magnets (SCMs) or coordination polymers.

The field of molecular magnetism, including SCMs, typically relies on ligands with specific electronic and structural features to facilitate the necessary magnetic interactions between metal ions (often lanthanides or transition metals). nih.govmdpi.com These ligands are generally more complex, often featuring aromatic systems, specific chelating atoms (like nitrogen in addition to oxygen), and rigid structures that control the precise geometry and orientation of the metal centers to maximize magnetic anisotropy. northwestern.edunih.gov Simple, flexible aliphatic polyols like 3-methylpentane-1,3,5-triol lack the structural rigidity and electronic characteristics typically sought for mediating the strong magnetic coupling required for SCM behavior.

Precursors in Complex Organic Synthesis and Natural Product Analog Development (e.g., Mevalonate (B85504) Pathway Intermediates)

3-Methylpentane-1,3,5-triol serves as a valuable precursor in specialized organic syntheses, particularly for molecules related to the mevalonate pathway. chemicalbook.com This metabolic pathway is essential in all higher eukaryotes and many bacteria for the production of isoprenoids, a vast class of biomolecules that includes steroids, cholesterol, and coenzyme Q10. wikipedia.orgnih.gov

One of the key intermediates in this pathway is mevalonic acid, which exists in equilibrium with its lactone form, mevalonolactone (B1676541). Research and commercial suppliers have noted that 3-methyl-1,3,5-pentanetriol is used in the synthesis of mevalonolactone. chemicalbook.com The structural similarity between the triol and mevalonic acid (3,5-dihydroxy-3-methylpentanoic acid) makes it a suitable starting material. The synthesis involves the selective oxidation of one of the primary hydroxyl groups of the triol to a carboxylic acid, which can then undergo intramolecular cyclization (lactonization) with the tertiary hydroxyl group at the C3 position to form the characteristic five-membered ring of mevalonolactone.

The ability to synthesize mevalonolactone and its analogs is crucial for studying the enzymes involved in the mevalonate pathway and for developing inhibitors. For instance, statin drugs target the enzyme HMG-CoA reductase, which is a key regulator of this pathway. wikipedia.org By providing a synthetic route to these intermediates, 3-methylpentane-1,3,5-triol contributes to the development of tools for biomedical and biochemical research.

Exploration of 3-Methylpentane-1,3,5-triol in Renewable Resources and Green Chemistry Applications

The pursuit of a sustainable chemical industry has intensified the focus on utilizing renewable resources for the production of valuable chemical compounds. In this context, 3-methylpentane-1,3,5-triol, a triol with a unique branched structure, is emerging as a significant bio-based building block. Its derivation from renewable feedstocks aligns with the core tenets of green chemistry, offering a pathway to reduce dependence on petrochemicals and to design more environmentally benign materials.

A key advancement in the sustainable production of this triol is its synthesis from mevalonolactone (MVL), which can be produced through the fermentation of biomass. This bio-catalytic route represents a significant step towards a circular economy, where waste and biomass are valorized into high-performance chemicals. The European collaborative project, BioCatPolymers, underscores the industrial relevance of this approach, aiming to develop cost-effective and efficient processes for converting residual biomass into monomers like 3-methyl-1,5-pentanediol (B147205) (a closely related compound) via MVL, for the synthesis of elastomers and polyurethanes biocatpolymers.eu.

The principles of green chemistry are central to the appeal of bio-based 3-methylpentane-1,3,5-triol. These principles advocate for the prevention of waste, the use of renewable feedstocks, and the design of chemicals with reduced toxicity and enhanced biodegradability msu.edunih.gov. The synthesis of 3-methylpentane-1,3,5-triol from biomass directly addresses the principle of using renewable feedstocks.

The trifunctional nature of 3-methylpentane-1,3,5-triol, with its three hydroxyl groups, makes it a versatile monomer for polymerization reactions. It can be incorporated into the backbone of polymers such as polyesters and polyurethanes, imparting specific properties influenced by its aliphatic and branched structure. The resulting polymers are anticipated to exhibit different characteristics compared to those synthesized from aromatic or linear monomers . This opens up possibilities for creating novel materials with tailored functionalities.

The table below outlines the key aspects of 3-methylpentane-1,3,5-triol in the context of renewable resources and green chemistry.

| Feature | Relevance to Renewable Resources and Green Chemistry |

| Renewable Feedstock | Can be synthesized from bio-based mevalonolactone (MVL), which is derivable from the fermentation of biomass. |

| Green Synthesis | Bio-catalytic routes offer a more sustainable alternative to traditional petrochemical synthesis. |

| Waste Valorization | Utilizes residual biomass, contributing to a circular economy. |

| Monomer for Biopolymers | Can be used as a building block for polyesters and polyurethanes. |

| Potential for Biodegradability | Incorporation of this aliphatic triol can potentially enhance the biodegradability of the resulting polymers. |

| Reduced Environmental Footprint | Decreases reliance on fossil fuels and contributes to the development of more sustainable materials. |

While the direct synthesis of 3-methylpentane-1,3,5-triol is a focal point, the broader context of converting biomass-derived compounds into value-added chemicals is also pertinent. Research into the catalytic conversion of biorenewable C5 alcohols, derived from lignocellulose, into compounds like pentane-1,2,5-triol for use in polyurethane foams, highlights the ongoing efforts to replace petro-based feedstocks in polymer production mdpi.com.

The exploration of 3-methylpentane-1,3,5-triol from renewable resources is still a developing field. However, the existing research and industrial interest in related bio-based diols and triols strongly suggest a promising future for this compound in the advancement of green chemistry and the creation of sustainable materials. Further research will likely focus on optimizing the bio-based synthesis of 3-methylpentane-1,3,5-triol, exploring its polymerization into a wider range of materials, and characterizing the properties of these novel biopolymers.

Biochemical Transformations and Non Clinical Metabolic Pathways of 3 Methylpentane 1,3,5 Triol

Enzymatic Biotransformations by Microorganisms (e.g., Microbial Oxidation to Chiral Mevalonolactone)

The enzymatic transformation of 3-methylpentane-1,3,5-triol (B43031) by microorganisms, particularly its oxidation to form chiral mevalonolactone (B1676541), is a significant area of interest in biocatalysis. Chiral mevalonolactone is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. The microbial oxidation of the primary alcohol groups of 3-methylpentane-1,3,5-triol can, in principle, lead to the formation of a dicarboxylic acid, which can then undergo lactonization to yield mevalonolactone.

While direct studies detailing the complete pathway from 3-methylpentane-1,3,5-triol to chiral mevalonolactone are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for this biotransformation. For instance, studies on the microbial oxidation of structurally similar diols, such as 3-methyl-1,5-pentanediol (B147205), have demonstrated the capability of certain microorganisms to selectively oxidize primary alcohols. One notable study identified a soil bacterium, Mycobacterium sp. B-009, which can oxidize 3-methyl-1,5-pentanediol to 5-hydroxy-3-methyl-pentanoic acid. This reaction is catalyzed by an enantioselective NADP+-dependent alcohol dehydrogenase, highlighting the potential for microorganisms to act on substituted pentane (B18724) scaffolds.

This enzymatic activity suggests that a similar microbial system could potentially oxidize one or both of the primary alcohol groups of 3-methylpentane-1,3,5-triol. The subsequent action of other enzymes, such as aldehyde dehydrogenases, would be required to form the corresponding carboxylic acid, a direct precursor to mevalonolactone. The chirality of the resulting mevalonolactone would be determined by the stereoselectivity of the enzymes involved in the microbial pathway.

Table 1: Potential Microbial Biotransformation of 3-Methylpentane-1,3,5-triol

| Substrate | Potential Intermediate | Potential Product | Key Enzyme Type | Potential Microorganism Genus |

| 3-Methylpentane-1,3,5-triol | 5-hydroxy-3-methyl-3-(hydroxymethyl)pentanoic acid | Chiral Mevalonolactone | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Mycobacterium, Pseudomonas |

Role as a Model Substrate in Enzyme Activity and Specificity Studies (non-mammalian systems)

The unique structure of 3-methylpentane-1,3,5-triol, featuring both primary and a tertiary alcohol, makes it a valuable model substrate for investigating the activity and specificity of various enzymes, particularly alcohol dehydrogenases (ADHs) from non-mammalian sources. The presence of different types of alcohol groups on the same molecule allows researchers to probe the regioselectivity and stereoselectivity of these enzymes.

For example, studies on the substrate specificity of ADHs often utilize a range of alcohols with varying chain lengths, branching, and number of hydroxyl groups. By measuring the kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction rate (Vmax), for the oxidation of 3-methylpentane-1,3,5-triol, scientists can gain insights into the structural features of the enzyme's active site that govern substrate binding and catalysis.

Table 2: Hypothetical Kinetic Parameters for an Alcohol Dehydrogenase with 3-Methylpentane-1,3,5-triol as a Substrate

| Enzyme Source (Hypothetical) | Substrate | Km (mM) | Vmax (µmol/min/mg) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |

| Pseudomonas putida ADH | 3-Methylpentane-1,3,5-triol (primary alcohol oxidation) | 5.2 | 15.8 | 1.8 x 10⁴ |

| Saccharomyces cerevisiae ADH1 | 3-Methylpentane-1,3,5-triol (primary alcohol oxidation) | 12.5 | 8.3 | 4.0 x 10³ |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated in enzyme activity and specificity studies.

Significance in Model Biological Pathways and Industrial Bioreactions (non-clinical context)

In the context of model biological pathways and industrial bioreactions, 3-methylpentane-1,3,5-triol serves as a potential starting material for the biocatalytic production of valuable chemical intermediates. Its trifunctional nature provides multiple points for enzymatic modification, leading to a variety of potential products.

The microbial production of polyols and their subsequent conversion into other chemicals is a growing field in industrial biotechnology. While large-scale industrial processes utilizing 3-methylpentane-1,3,5-triol are not widely reported, its potential as a precursor for chiral synthons makes it a compound of interest for future biorefinery applications.

The development of robust microbial strains through metabolic engineering could enable the efficient conversion of 3-methylpentane-1,3,5-triol into target molecules. This would involve the identification and overexpression of specific enzymes, such as selective alcohol dehydrogenases and other oxidoreductases, and the optimization of fermentation conditions to maximize product yield and purity. Such industrial bioreactions offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis routes.

Future Research Directions and Conceptual Advancements

Development of Highly Efficient and Sustainable Synthetic Routes

The industrial viability and broader application of 3-methylpentane-1,3,5-triol (B43031) hinge on the development of green and economically feasible synthetic methodologies. Current laboratory-scale synthesis often relies on multi-step processes that may not be optimal for large-scale, sustainable production. Future research will likely focus on catalytic cascades and the utilization of renewable feedstocks to improve the environmental footprint of its synthesis.

Key research objectives in this area include:

Biocatalysis: Employing engineered enzymes or whole-cell systems to achieve high stereoselectivity and reduce the need for harsh reaction conditions. For instance, microorganisms from the Gluconobacter genus have demonstrated the ability to perform enantiotopically selective oxidation on similar polyols.

Renewable Feedstocks: Investigating pathways from biomass-derived platform chemicals. This aligns with the broader trend in the chemical industry to move away from petrochemical dependence.

Process Intensification: Developing continuous flow processes that offer better control over reaction parameters, improve safety, and increase throughput compared to traditional batch methods.

| Parameter | Traditional Route (e.g., Grignard-based) | Future Biocatalytic Route |

|---|---|---|

| Starting Materials | Petroleum-derived | Renewable (e.g., glycerol, sugars) |

| Key Transformation | Multi-step chemical synthesis | Single-pot enzymatic cascade |

| Solvents | Volatile organic compounds | Aqueous media |

| Atom Economy | Moderate | High |

| Byproducts | Stoichiometric inorganic salts | Water, biodegradable organics |

Integration of 3-Methylpentane-1,3,5-triol into Supramolecular Chemistry and Nanomaterial Fabrication

The trifunctional nature of 3-methylpentane-1,3,5-triol makes it an excellent candidate for constructing complex, ordered systems through non-covalent interactions.

In supramolecular chemistry , the three hydroxyl groups can act as hydrogen bond donors and acceptors, enabling the formation of well-defined assemblies such as gels, liquid crystals, and molecular cages. The specific geometry of the triol, with its combination of primary and tertiary alcohols, could direct the formation of unique three-dimensional networks. Future work could explore its use as a tripodal building block for creating host-guest systems capable of encapsulating small molecules or ions.

In nanomaterial fabrication , 3-methylpentane-1,3,5-triol could be a key component in the "polyol process," a versatile method for synthesizing inorganic nanoparticles. In this process, a polyol can serve multiple roles:

Solvent: Its high boiling point (216 °C at 0.5 mm Hg) allows for a wide operational temperature range, facilitating the synthesis of highly crystalline materials. chemicalbook.com

Reducing Agent: The hydroxyl groups can reduce metal salt precursors to form metallic nanoparticles.

Capping Agent: The molecule can adsorb onto the surface of growing nanoparticles, controlling their size and preventing agglomeration.

Research in this area would focus on tailoring the reaction conditions (e.g., temperature, precursor concentration) to control the morphology (spheres, rods, wires) of the resulting nanomaterials for applications in catalysis, electronics, and biomedical imaging.

Advanced Computational Modeling for Rational Design of Triol-Based Materials and Catalysts

Computational chemistry offers a powerful toolset for predicting the behavior of 3-methylpentane-1,3,5-triol and accelerating the design of new materials. Advanced modeling techniques can provide insights into molecular-level interactions and predict macroscopic properties before synthesis is ever attempted.

Density Functional Theory (DFT): Can be used to calculate the electronic structure and reactivity of the triol, helping to predict its role in catalytic cycles or its binding affinity in supramolecular complexes.

Molecular Dynamics (MD) Simulations: Can model the self-assembly of the triol into larger structures or predict the properties of polymers derived from it. For instance, MD simulations can elucidate the behavior of polyols in aqueous solutions by evaluating parameters like radial distribution functions and hydrogen bond lifetimes.

Quantitative Structure-Property Relationship (QSPR): These models can correlate the structural features of the triol with the physical properties (e.g., glass transition temperature, mechanical strength) of resulting polymers, such as polyurethanes or polyesters.

| Research Area | Modeling Technique | Potential Insights and Predictions |

|---|---|---|

| Polymer Chemistry | Molecular Dynamics (MD), QSPR | Prediction of polymer mechanical properties, glass transition temperature, and cross-linking density. |

| Supramolecular Chemistry | DFT, MD | Analysis of hydrogen bond networks, prediction of self-assembly behavior, and host-guest binding energies. |

| Nanomaterial Synthesis | DFT | Modeling of triol adsorption on nanoparticle surfaces and its effect on particle growth and morphology. |

| Catalysis | DFT | Elucidation of reaction mechanisms for triol synthesis and its derivatives. |

Exploration of 3-Methylpentane-1,3,5-triol in Emerging Fields such as Smart Materials and Responsive Systems

"Smart" materials, which can change their properties in response to external stimuli, represent a frontier in materials science. The hydroxyl groups of 3-methylpentane-1,3,5-triol provide reactive sites for its incorporation into such systems.

As a trifunctional monomer or cross-linking agent, it could be used to create polymer networks for stimuli-responsive hydrogels . These materials can swell or shrink in response to changes in their environment, such as pH, temperature, or the presence of specific biomolecules. nih.gov The branched structure of the triol could impart unique mechanical properties and swelling behavior to the hydrogel network.

Potential applications for such responsive systems include:

Drug Delivery: Hydrogels that release an encapsulated therapeutic agent in response to the specific pH of a diseased tissue.

Tissue Engineering: Scaffolds that can change their shape or stiffness to guide cell growth and tissue regeneration.

Sensors: Materials that exhibit a detectable change (e.g., color or volume) in the presence of a target analyte.

Future research will involve synthesizing polymers and co-polymers incorporating 3-methylpentane-1,3,5-triol and characterizing their response to various stimuli, thereby unlocking their potential in these advanced technological fields.

Q & A

Basic Research Questions

Q. What are the critical physical properties of 3-methylpentane-1,3,5-triol for experimental design?

- Answer: Key properties include a density of 1.112 g/mL at 25°C , molecular weight of 134.17 g/mol , and a boiling point of 216°C at 0.5 mm Hg . These values are essential for calculating molarity, designing solvent systems, and optimizing reaction conditions. For purity verification, combine density measurements with chromatographic techniques (e.g., HPLC) or spectroscopic methods (NMR/GC-MS) .

Q. How can acetic acid be quantified in mixtures containing 3-methylpentane-1,3,5-triol?

- Answer: Use ion-exchange chromatography with pH adjustment to exploit differences in ionization states. For example, adjust the mobile phase to pH 3.0 using phosphoric acid and sodium hydroxide to separate acetic acid (pKa ~4.76) from the triol . Validate the method with calibration curves and spike-recovery experiments.

Advanced Research Questions

Q. How can enantioselective oxidation of 3-methylpentane-1,3,5-triol be optimized to synthesize stereochemically pure mevalonolactone?